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Compound of Interest

2-Bromo-4-methoxyphenylacetic
Compound Name: o
aci

Cat. No. B1276812

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed Nuclear Magnetic Resonance (NMR) data and
experimental protocols for the characterization of 2-Bromo-4-methoxyphenylacetic acid. This
compound is a valuable building block in pharmaceutical and chemical research, often utilized
in the synthesis of bioactive molecules.[1] Accurate spectroscopic data is crucial for confirming
its structure and purity.

Chemical Structure

IUPAC Name: 2-Bromo-4-methoxyphenylacetic acid Molecular Formula: CoHoBrOs
Molecular Weight: 245.07 g/mol CAS Number: 66916-99-2[2]

l».Chemical structure of 2-Bromo-4-methoxyphenylacetic acid

NMR Spectroscopic Data

The 'H and 3C NMR spectra were acquired in deuterated chloroform (CDCIsz). The chemical
shifts () are reported in parts per million (ppm).

'H NMR Chemical Shifts
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The following table summarizes the proton NMR chemical shifts for 2-Bromo-4-

methoxyphenylacetic acid.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.48 d 1H Ar-H
7.19 dd 1H Ar-H
6.86 d 1H Ar-H
3.89 S 3H OCHs
3.56 S 2H CH:

Data sourced from NIH PMC publication.[3]

13C NMR Chemical Shifts

The following table summarizes the carbon-13 NMR chemical shifts for 2-Bromo-4-

methoxyphenylacetic acid.

Chemical Shift (6, ppm)

Assighment

178.0 C=0 (Carboxylic Acid)

155.5 Ar-C (quaternary)

134.6 Ar-C (quaternary)

129.6 Ar-CH

127.0 Ar-C (quaternary)

112.2 Ar-CH

111.9 Ar-CH

56.5 OCHs

39.9 CH2
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Data sourced from NIH PMC publication.[3]

Experimental Protocols
Synthesis of 2-Bromo-4-methoxyphenylacetic acid

This protocol is adapted from a published regioselective bromination procedure.[3]

Materials:

4-methoxyphenylacetic acid

Acetic acid

Bromine

Ice-water

Xylene

Procedure:

Dissolve 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in acetic acid (60 ml) with stirring.

e Slowly add a solution of bromine (9.62 g, 60.2 mmol) in acetic acid (30 ml) dropwise over 30
minutes.

 Stir the mixture at room temperature for 60 minutes.

e Pour the reaction mixture into 500 ml of ice-water.

« Stir the resulting pale yellow, turbid mixture for 10 minutes.
« Filter the precipitate and rinse with ice-water (3 x 10 ml).

e Air-dry the solid for 20 minutes.

o Recrystallize the crude product from hot xylene to obtain a white crystalline powder.
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NMR Sample Preparation and Data Acquisition

Sample Preparation:

o Accurately weigh approximately 5-10 mg of the purified 2-Bromo-4-methoxyphenylacetic
acid.

 Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

e Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General): The following are general parameters and should be
optimized for the specific instrument used.

e Spectrometer: 400 MHz or higher field strength NMR spectrometer
* Nuclei: *H and 3C
» Solvent: CDClsz
o Temperature: 298 K (25 °C)
e 'HNMR:
o Pulse Program: Standard single pulse (zg30)
o Number of Scans: 16-32
o Relaxation Delay: 1.0 s
o Acquisition Time: ~4 s
e 13C NMR:
o Pulse Program: Proton-decoupled pulse program (zgpg30)

o Number of Scans: 1024 or more, depending on sample concentration
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o Relaxation Delay: 2.0 s

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a logical
diagram correlating the molecular structure to its NMR signals.
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Synthesis

Start: 4-methoxyphenylacetic acid in Acetic Acid

Add Bromine in Acetic Acid

Stir at Room Temperature

Work-up

Pour into Ice-Water

Filter Precipitate

Rinse with Ice-Water

Purification

Air Dry

i

Recrystallize from Xylene

Final Product: 2-Bromo-4-methoxyphenylacetic acid
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Molecular Structure

2-Bromo-4-methoxyphenylacetic acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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